9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- is a complex organic compound with a unique structure that includes a fluorene backbone, a bromine atom, and a cycloheptatrienylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- typically involves multiple steps, starting with the preparation of the fluorene backbone. The bromination of fluorene is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The cycloheptatrienylidene group is introduced through a series of reactions involving cycloheptatriene and appropriate reagents to form the desired structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cycloheptatrienylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted fluorene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-(1-naphthalenyl)
- 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-(phenylethynyl)
Uniqueness
Compared to similar compounds, 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
834906-50-2 |
---|---|
Molecular Formula |
C26H17Br |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-bromo-9-cyclohepta-2,4,6-trien-1-ylidene-7-phenylfluorene |
InChI |
InChI=1S/C26H17Br/c27-21-13-15-23-22-14-12-20(18-8-6-3-7-9-18)16-24(22)26(25(23)17-21)19-10-4-1-2-5-11-19/h1-17H |
InChI Key |
JGCHKQXESNLGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=C2C3=C(C=CC(=C3)C4=CC=CC=C4)C5=C2C=C(C=C5)Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.